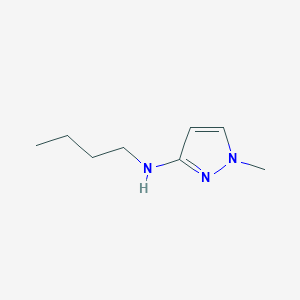

N-butyl-1-methyl-1H-pyrazol-3-amine

Description

N-butyl-1-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a methyl group at the 1-position of the pyrazole ring and a butylamine substituent at the 3-position. Pyrazole amines are a versatile class of compounds with applications in pharmaceuticals, agrochemicals, and materials science. The structural flexibility of pyrazole derivatives allows for modulation of physicochemical properties, such as solubility, stability, and biological activity, through variations in substituents.

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

N-butyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H15N3/c1-3-4-6-9-8-5-7-11(2)10-8/h5,7H,3-4,6H2,1-2H3,(H,9,10) |

InChI Key |

RVDGZSGFUQEDLV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NN(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common approach involves the condensation of 3-amino-1-methyl-1H-pyrazole with butyl halides under basic conditions. This reaction typically requires a solvent such as ethanol and a base like sodium hydroxide .

Industrial Production Methods

Industrial production of N-butyl-1-methyl-1H-pyrazol-3-amine often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The amine group in N-butyl-1-methyl-1H-pyrazol-3-amine readily reacts with aldehydes or ketones to form imines or enamines. For example, condensation with 2-pyridinecarboxaldehyde in methanol at ambient temperature (24 hours) using magnesium sulfate as a desicant yields (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine in 81% yield . This reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration.

| Carbonyl Compound | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Methanol | 24 h, ambient, MgSO₄ | Pyridinyl imine | 81% |

| p-Methoxybenzaldehyde | Solvent-free | 120°C, 2 h | N-(4-methoxybenzyl) derivative | 88% |

The solvent-free condensation with p-methoxybenzaldehyde at 120°C forms an intermediate imine, which is subsequently reduced in situ with sodium borohydride to produce the corresponding secondary amine .

Reductive Amination

Reductive amination involves the formation of an imine intermediate followed by reduction. In a one-pot protocol, the compound reacts with p-methoxybenzaldehyde under solvent-free conditions (120°C, 2 hours), followed by reduction with sodium borohydride in methanol. This yields 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in 88% isolated yield . The process avoids isolating the imine intermediate, streamlining synthesis.

Key steps :

-

Imine formation : Condensation of the amine with the aldehyde.

-

Reduction : NaBH₄ reduces the C=N bond to C–N.

Nucleophilic Substitution Reactions

The amine group participates in nucleophilic substitution with alkyl halides or acylating agents. For example, treatment with alkyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate generates N-alkylated derivatives.

| Electrophile | Base | Solvent | Product Type |

|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃ | DMF or MeCN | N-Alkylpyrazoles |

| Acyl chlorides | Pyridine | THF | Amides |

These reactions typically proceed under reflux conditions (60–100°C) for 4–12 hours, depending on the electrophile’s reactivity.

Oxidation and Reduction Pathways

While direct oxidation studies are sparse, pyrazole amines generally undergo oxidation to form N-oxides under strong oxidizing conditions (e.g., H₂O₂ or KMnO₄). Reduction of the pyrazole ring itself is uncommon but may occur under catalytic hydrogenation.

Scientific Research Applications

Antitumor Activity

N-butyl-1-methyl-1H-pyrazol-3-amine has shown potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms:

- Inhibition of Cell Growth : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 and DLD cells.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

| KB | 18.3 |

These findings suggest that structural modifications can enhance anticancer efficacy .

Enzyme Inhibition

The compound has been identified as an enzyme inhibitor, which is crucial in therapeutic contexts. It may inhibit enzymes involved in critical cellular processes, potentially leading to therapeutic benefits in diseases such as cancer and inflammation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been explored, particularly in relation to rheumatoid arthritis and asthma treatments. By inhibiting specific pathways, it may reduce inflammation and improve patient outcomes .

Case Studies

Several studies have investigated the applications of N-butyl-1-methyl-1H-pyrazol-3-amine:

Case Study 1: Antitumor Evaluation

A comprehensive study evaluated the antitumor properties of N-butyl-1-methyl-1H-pyrazol-3-amine against human tumor cells. The results indicated that modifications to the pyrazole structure could lead to varying degrees of cytotoxicity.

Case Study 2: Enzyme Inhibition Mechanisms

Research focused on understanding how N-butyl-1-methyl-1H-pyrazol-3-amine inhibits key enzymes involved in cell signaling pathways. This study highlighted its potential as a therapeutic agent for diseases characterized by dysregulated enzyme activity.

Mechanism of Action

The mechanism of action of N-butyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-1-methyl-1H-pyrazol-3-amine with structurally related pyrazole amines, focusing on substituent patterns, synthesis methods, physical properties, and spectral data.

Table 1: Comparative Analysis of Pyrazole Amine Derivatives

*Hypothetical data inferred from structural analogs.

Key Observations:

Substituent Effects on Physicochemical Properties: Alkyl vs. In contrast, alkyl substituents (e.g., butyl, ethyl) improve lipophilicity, influencing membrane permeability .

Synthesis and Yield :

- The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (17.9% yield, ) involved copper-catalyzed coupling, suggesting steric challenges due to the cyclopropyl and pyridinyl groups. Higher yields may be achievable for simpler alkylamines (e.g., butyl) under optimized conditions.

Spectral Characterization :

- Mass Spectrometry : ESIMS/HRMS data confirm molecular weights (e.g., m/z 215 for , m/z 203 for ). Similar techniques would apply to N-butyl-1-methyl-1H-pyrazol-3-amine.

- NMR : reports distinct <sup>1</sup>H NMR shifts for NH and aromatic protons, which vary with substituent electronegativity and ring position .

Thermal Stability :

- The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104–107°C, ) reflects crystalline stability influenced by hydrogen bonding and aromatic stacking, whereas alkyl-substituted analogs may exhibit lower melting points due to weaker intermolecular forces.

Biological Activity

N-butyl-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-butyl-1-methyl-1H-pyrazol-3-amine belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , and it has a molecular weight of 168.20 g/mol. The presence of the butyl group enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of N-butyl-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, thus preventing substrate binding and catalytic activity. This mechanism is critical in developing therapeutic agents targeting various diseases.

- Receptor Modulation : It may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways. This property is particularly important in the context of neuropharmacology and pain management .

Antimicrobial Activity

N-butyl-1-methyl-1H-pyrazol-3-amine exhibits notable antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus, the compound demonstrated significant inhibitory effects. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| N-butyl-1-methyl-1H-pyrazol-3-amine | 0.15 | S. aureus (MSSA) |

| N-butyl-1-methyl-1H-pyrazol-3-amine | 0.625 | S. aureus (MRSA) |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Antiparasitic Activity

Research has highlighted the antiparasitic potential of pyrazole derivatives, including N-butyl-1-methyl-1H-pyrazol-3-amine. In assays against malaria parasites, the compound showed promising results with effective concentrations (EC50) indicating its potency:

| Compound | EC50 (μM) | Target |

|---|---|---|

| N-butyl-1-methyl-1H-pyrazol-3-amine | 0.064 | Plasmodium falciparum |

This suggests that modifications in the pyrazole structure can lead to enhanced activity against parasitic infections .

Study on Pain Models

In a study exploring pain modulation, N-butyl-1-methyl-1H-pyrazol-3-amine was tested in animal models for its analgesic properties. The results indicated that while the compound did not exhibit direct analgesic effects, it effectively blocked the analgesic activity of other compounds, suggesting a role as a modulator in pain pathways .

Synthesis and Optimization

Recent research focused on optimizing the synthesis of N-butyl-1-methyl-1H-pyrazol-3-amine and its derivatives for enhanced biological activity. Structural modifications were explored to improve metabolic stability and aqueous solubility, which are critical for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a halogenated pyrazole precursor (e.g., 3-iodo-1-methylpyrazole) with n-butylamine in the presence of a base (e.g., cesium carbonate) and a copper catalyst (e.g., CuBr) in polar aprotic solvents like DMSO at 35–50°C for 24–48 hours . Purification typically employs liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (e.g., ethyl acetate/hexane gradients). Yield optimization may involve adjusting catalyst loading, reaction time, or solvent polarity.

Q. Which spectroscopic and analytical techniques are critical for characterizing N-butyl-1-methyl-1H-pyrazol-3-amine?

- Methodology : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and amine proton environments (e.g., δ 2.5–3.5 ppm for NH groups) .

- HRMS (ESI) : To verify molecular weight (e.g., m/z [M+H] calculated for CHN: 167.14) .

- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodology : Solubility in polar solvents (e.g., DMSO, ethanol) is enhanced by the amine group. For stability, store under inert gas (N) at –20°C to prevent oxidation. Use freshly distilled solvents to avoid moisture-induced decomposition .

Advanced Research Questions

Q. How can crystallographic refinement challenges for N-butyl-1-methyl-1H-pyrazol-3-amine derivatives be resolved?

- Methodology : For twinned or low-resolution crystals, use SHELXL’s TWIN/BASF commands to model twinning fractions. Validate hydrogen bonding networks with WinGX’s graphical tools and cross-check with DFT-calculated bond lengths . Disordered alkyl chains can be refined using PART/SUMP restraints .

Q. What strategies exist to resolve contradictions between NMR and X-ray diffraction data?

- Methodology : Discrepancies (e.g., tautomerism in solution vs. solid state) require multi-technique validation:

- Compare H NMR (solution) with X-ray (solid-state) data.

- Perform variable-temperature NMR to detect dynamic processes.

- Use graph set analysis (e.g., Etter’s rules) to interpret hydrogen bonding patterns in crystals .

Q. How do structural modifications (e.g., substituent variation) impact biological activity in pyrazol-3-amine derivatives?

- Methodology : Systematically synthesize analogs with substituents at the N-butyl or pyrazole positions. Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) and correlate with steric/electronic parameters (Hammett constants, logP). For example, bulky substituents may enhance binding affinity via hydrophobic interactions .

Q. What computational methods are suitable for predicting hydrogen bonding interactions in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.